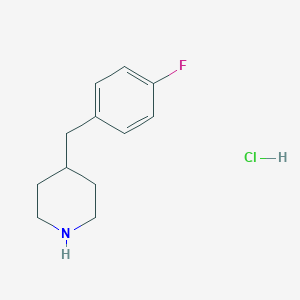

4-(4-Fluorobenzyl)piperidine hydrochloride

Descripción general

Descripción

4-(4-Fluorobenzyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN and its molecular weight is 229.72 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Fluorobenzyl)piperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a compound implicated in the development of Alzheimer’s disease.

Mode of Action

It is known to interact with its target, beta-secretase 1, potentially influencing the production of beta-amyloid peptide .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the production of beta-amyloid peptide. By interacting with Beta-secretase 1, the compound may influence the amyloidogenic pathway, which could have downstream effects on neural function and the progression of neurodegenerative diseases .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential influence on beta-amyloid peptide production. By interacting with Beta-secretase 1, the compound could affect the levels of beta-amyloid peptide in neural cells, potentially impacting the progression of conditions like Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is active .

Actividad Biológica

4-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound with significant implications in medicinal chemistry and neuropharmacology. It serves as an important intermediate in the synthesis of various biologically active compounds due to its unique structural features, which include a piperidine ring and a 4-fluorobenzyl substituent. This article explores the biological activities associated with this compound, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H16ClFN

- Molecular Weight : 229.72 g/mol

- Appearance : White solid

The presence of the fluorine atom in its structure may enhance its lipophilicity and receptor binding characteristics, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology. Its primary areas of investigation include:

- Neurotransmitter System Interaction : The compound has been studied for its effects on dopamine and serotonin receptors. The fluorine substitution is believed to enhance binding affinity and selectivity for these receptors, which are crucial in treating neurological disorders .

- Potential Therapeutic Applications : The compound is being explored as a precursor for developing new therapeutic agents aimed at treating conditions such as anxiety, depression, and other neurodegenerative disorders .

Neuropharmacological Studies

- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to various neurotransmitter receptors. These studies are essential for understanding its pharmacodynamics and potential therapeutic applications.

- Inhibitory Effects on Tyrosinase : A study evaluated derivatives of piperazine containing the 4-fluorobenzyl group for their inhibitory effects on tyrosinase from Agaricus bisporus. The compound exhibited low cytotoxicity while demonstrating antimelanogenic effects on B16F10 melanoma cells, indicating potential applications in dermatological therapies .

- Receptor Interaction Profile : In research involving benzoylpiperidine derivatives, compounds similar to this compound showed notable affinities for serotoninergic (5-HT) and dopaminergic (D) receptors. For instance, one derivative demonstrated an IC50 value indicative of strong receptor interaction, suggesting its potential use as a neuroleptic drug with fewer side effects compared to traditional antipsychotics like haloperidol .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities based on variations in their substituent groups:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorobenzyl)piperazine | Piperazine ring instead of piperidine | Potential anxiolytic effects |

| 4-(Benzyl)piperidine | Benzyl group instead of fluorobenzyl | Neurotransmitter modulation |

| 1-(2-Fluorophenyl)piperidine | Different fluorinated aromatic substituent | Antidepressant properties |

The presence of fluorine in these compounds generally enhances their lipophilicity and receptor-binding characteristics compared to non-fluorinated counterparts.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(4-Fluorobenzyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of drugs targeting neurological disorders and analgesics. The compound's role in drug synthesis is underscored by its ability to enhance the efficacy and safety profiles of new drug candidates through structure-activity relationship (SAR) studies .

Key Findings:

- Analgesics and Anti-inflammatory Drugs: This compound is pivotal in developing medications aimed at pain relief and inflammation reduction .

- Neuropharmacology: It has shown promise in treating conditions such as depression and anxiety by modulating neurotransmitter systems, particularly dopamine .

Neuroscience Research

In the realm of neuroscience, this compound is utilized to investigate neurotransmitter systems. Its interactions with receptors provide insights into various neurological disorders, aiding researchers in understanding complex biochemical pathways.

Case Study:

A study demonstrated that derivatives of this compound exhibited neuroprotective properties in models of neurodegenerative diseases like Parkinson's. The compound acted as an NMDA receptor antagonist, which is essential for preventing neuronal damage caused by excitotoxicity .

Biochemical Studies

The compound is also significant in biochemical research, particularly concerning enzyme inhibition. It has been studied for its potential as a tyrosinase inhibitor, which could be beneficial in developing treatments for skin pigmentation disorders and melanoma.

Data Table: Tyrosinase Inhibition Activity

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 40.43 | Moderate Inhibitor |

| 4-(4-Fluorobenzyl)piperazin-1-yl(2-trifluoromethyl)methanone | 5.0 | Strong Inhibitor |

| 4-(4-Fluorobenzyl)piperazin-1-yl(2,4-dinitrophenyl)methanone | 2.0 | Very Strong Inhibitor |

This table illustrates the varying degrees of inhibitory activity among different derivatives, highlighting the potential for optimizing compounds for therapeutic use .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material. Its consistent properties allow researchers to ensure accuracy in quantifying related compounds within complex mixtures, enhancing the reliability of experimental results .

Material Science

Beyond its pharmaceutical applications, this compound is explored in material science for developing novel materials with enhanced properties. Its unique chemical structure can contribute to creating polymers with specific electronic or optical characteristics, expanding its utility beyond traditional applications .

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKWWANXBGLGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588780 | |

| Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193357-52-7, 92822-03-2 | |

| Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-fluorophenyl)methyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.